molecular formula C19H16FN5 B11219702 1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219702
M. Wt: 333.4 g/mol
InChI Key: ACIHXFGAEPNSCL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound characterized by its unique pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 1-phenylethyl groups. Key steps include:

    Cyclization Reaction: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.

    Amidation Reaction: Coupling of the 1-phenylethylamine to the pyrazolo[3,4-d]pyrimidine core using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial-scale production may involve optimization of these synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with modified pharmacological properties.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Fluorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comparison: Compared to these similar compounds, 1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of the 1-phenylethyl group. This structural difference can influence its binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C19H16FN5

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16FN5/c1-13(14-5-3-2-4-6-14)24-18-17-11-23-25(19(17)22-12-21-18)16-9-7-15(20)8-10-16/h2-13H,1H3,(H,21,22,24)

InChI Key

ACIHXFGAEPNSCL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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